[5-(Aminomethyl)-2-fluorophenyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-(aminomethyl)-2-fluorophenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,4-5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXOBCJIBLEPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[5-(Aminomethyl)-2-fluorophenyl]methanol: Technical Guide & Application Note
The following technical guide details the chemical structure, properties, and applications of [5-(Aminomethyl)-2-fluorophenyl]methanol , a specialized fluorinated building block used in modern drug discovery.
Executive Summary
[5-(Aminomethyl)-2-fluorophenyl]methanol (CAS: 1423028-39-0 for HCl salt) is a bifunctional orthogonal scaffold widely utilized in medicinal chemistry. Characterized by a benzene core substituted with a primary amine, a primary alcohol, and a fluorine atom, this compound serves as a critical "linker" and pharmacophore builder. Its unique substitution pattern—specifically the 2-fluoro group—modulates pKa and metabolic stability, making it a preferred intermediate for synthesizing PARP inhibitors, kinase inhibitors, and PROTAC linkers.
Chemical Identity & Structural Analysis[1]
Nomenclature and Identification
| Feature | Detail |
| IUPAC Name | [5-(Aminomethyl)-2-fluorophenyl]methanol |
| Common Synonyms | 5-Aminomethyl-2-fluorobenzyl alcohol; (3-Hydroxymethyl-4-fluorophenyl)methanamine |
| CAS Number | 1423028-39-0 (Hydrochloride); Free base varies by vendor |
| Molecular Formula | C₈H₁₀FNO |
| Molecular Weight | 155.17 g/mol (Free base); 191.63 g/mol (HCl salt) |
| SMILES | OCC1=CC(CN)=CC=C1F |
Structural Logic & Reactivity
The molecule features three distinct functional zones that allow for orthogonal functionalization :
-
Zone A (C1 - Hydroxymethyl): A primary benzyl alcohol. It can be oxidized to an aldehyde (for reductive amination) or converted to a leaving group (halide/mesylate) for nucleophilic substitution.
-
Zone B (C2 - Fluorine): An electron-withdrawing group (EWG). It exerts an inductive effect (-I), lowering the pKa of the neighboring phenolic positions (if hydroxylated) and increasing metabolic resistance against cytochrome P450 oxidation at the ring.
-
Zone C (C5 - Aminomethyl): A primary benzyl amine. This is the most nucleophilic site, typically serving as the attachment point for carboxylic acids (amide coupling) or halides (SNAr).
Physicochemical Profile
Note: Values are predicted based on structure-activity relationship (SAR) algorithms for the free base.
| Property | Value | Significance in Drug Design |
| LogP (Octanol/Water) | ~0.45 | Hydrophilic; ideal for lowering lipophilicity in greasy drug scaffolds (Lipinski compliance). |
| pKa (Amine) | ~9.2 | Basic; likely protonated at physiological pH, aiding solubility. |
| pKa (Alcohol) | ~15 | Neutral; serves as a hydrogen bond donor/acceptor. |
| Polar Surface Area (PSA) | 46.25 Ų | Good membrane permeability (<140 Ų). |
| H-Bond Donors/Acceptors | 2 / 3 | Facilitates binding interactions within enzyme pockets. |
Synthetic Routes & Manufacturing
The synthesis of [5-(Aminomethyl)-2-fluorophenyl]methanol typically proceeds via the reduction of nitrile precursors. The presence of the fluorine atom requires careful selection of reducing agents to avoid defluorination.
Retrosynthetic Analysis
The most direct route involves the reduction of 5-cyano-2-fluorobenzyl alcohol (CAS 1000339-93-4).
Caption: Retrosynthetic pathway showing the disconnection of the amine to a nitrile precursor.
Experimental Protocol: Nitrile Reduction
Objective: Selective reduction of the nitrile group to a primary amine without affecting the benzyl alcohol or removing the fluorine.
Reagents:
-
Substrate: 5-Cyano-2-fluorobenzyl alcohol (1.0 eq)
-
Reducing Agent: Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M solution, 3.0 eq)
-
Solvent: Anhydrous THF
-
Quenching: Methanol, HCl (1M)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂). Add the substrate (10 mmol) and dissolve in anhydrous THF (50 mL).
-
Addition: Cool the solution to 0°C using an ice bath. Add BH₃·THF dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Exothermic reaction.
-
Reflux: Remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours. Monitor by TLC (eluent: 10% MeOH in DCM) until the starting material disappears.
-
Quenching: Cool to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane (vigorous gas evolution).
-
Hydrolysis: Add 1M HCl (20 mL) and stir at room temperature for 1 hour to break the boron-amine complex.
-
Workup: Basify to pH >10 using 2M NaOH. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude amine is often an oil. Convert to the HCl salt by dissolving in ethanol and adding HCl/Dioxane, precipitating the white solid product.
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
This scaffold is highly valued in FBDD because it provides a rigid benzene linker with defined vectors for growth.
-
The Amine Vector: Used to engage Asp/Glu residues in the active site (e.g., in Kinase hinge regions).
-
The Alcohol Vector: Can be extended to reach solvent-exposed regions or hydrophobic pockets.
-
The Fluorine Effect: The C2-fluorine locks the conformation of the ring relative to substituents via dipole interactions and protects the electron-rich ring from metabolic oxidation.
Workflow: Orthogonal Functionalization
To use this molecule effectively, chemists often protect the amine before modifying the alcohol.
Caption: Decision tree for orthogonal functionalization, prioritizing amine protection.
Handling, Stability, and Safety
Stability
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.
-
Oxidation: The benzylic amine is susceptible to air oxidation over long periods (forming imines/aldehydes). Store under Argon at -20°C for long-term retention.
-
Thermal: Stable up to ~150°C, but avoid prolonged heating of the free base in air.
Safety Hazards (GHS Classification)
-
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling: Always handle in a fume hood. The free amine may have a fishy odor; the HCl salt is odorless.
References
Molecular weight and formula of [5-(Aminomethyl)-2-fluorophenyl]methanol
Topic: Molecular weight and formula of [5-(Aminomethyl)-2-fluorophenyl]methanol Content Type: In-depth Technical Monograph Audience: Researchers, Senior Scientists, and Medicinal Chemists
Executive Summary
[5-(Aminomethyl)-2-fluorophenyl]methanol (CAS: 1423028-39-0 for HCl salt) is a high-value bifunctional pharmacophore scaffold used extensively in modern drug discovery. Characterized by a fluorinated benzene core substituted with a primary benzyl amine and a benzyl alcohol , this molecule serves as a critical "linker" and "warhead delivery" system in the synthesis of kinase inhibitors, PARP inhibitors, and GPCR ligands. Its dual reactivity—nucleophilic amine and oxidizable/substitutable alcohol—allows for orthogonal functionalization, making it a staple in Fragment-Based Drug Discovery (FBDD).
This guide provides a definitive technical analysis of its physicochemical properties, synthetic routes, analytical characterization, and handling protocols.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The precise molecular data below is essential for stoichiometry calculations and analytical method development.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | [5-(Aminomethyl)-2-fluorophenyl]methanol |
| Synonyms | (5-(Aminomethyl)-2-fluorophenyl)methanol; 2-Fluoro-5-(aminomethyl)benzyl alcohol |
| CAS Number (HCl Salt) | 1423028-39-0 |
| Molecular Formula | C₈H₁₀FNO |
| Molecular Weight (Free Base) | 155.17 g/mol |
| Molecular Weight (HCl Salt) | 191.63 g/mol |
| SMILES | NCC1=CC(CO)=C(F)C=C1 |
| InChI Key | NBVPTQRFNRBXGB-UHFFFAOYSA-N (Predicted) |
Table 2: Physicochemical Parameters
| Parameter | Value (Predicted/Experimental) | Significance |
| LogP | ~0.6 | Moderate hydrophilicity; good oral bioavailability potential. |
| pKa (Amine) | ~9.2 | Basic; exists as a cation at physiological pH. |
| pKa (Alcohol) | ~14.8 | Weakly acidic; requires strong base for deprotonation. |
| H-Bond Donors | 2 (NH₂, OH) | Critical for receptor binding interactions. |
| H-Bond Acceptors | 3 (N, O, F) | Enhances solubility and target affinity. |
Synthetic Routes & Manufacturing[7][8]
The synthesis of [5-(Aminomethyl)-2-fluorophenyl]methanol typically involves the reduction of high-oxidation-state precursors. The choice of reducing agent is critical to prevent defluorination or over-reduction.
Primary Synthetic Pathway: Global Reduction
The most robust route starts from 5-cyano-2-fluorobenzoic acid . This "global reduction" strategy converts both the nitrile and the carboxylic acid to the amine and alcohol, respectively, in a single step.
Reagents & Conditions:
-
Precursor: 5-Cyano-2-fluorobenzoic acid (CAS: 146328-87-2).
-
Reducing Agent: Borane-Tetrahydrofuran Complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).
-
Solvent: Anhydrous THF.
-
Temperature: Reflux (65°C) for 4–12 hours.
Step-by-Step Protocol:
-
Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 5-cyano-2-fluorobenzoic acid (1.0 eq) in anhydrous THF (0.2 M).
-
Addition: Cool to 0°C. Dropwise add BH₃·THF (1 M solution, 4.0 eq). Note: Gas evolution (H₂) will occur.
-
Reflux: Warm to room temperature, then heat to reflux for 6 hours. Monitor by LC-MS for disappearance of the nitrile peak.
-
Quench: Cool to 0°C. Carefully quench with MeOH (excess) to destroy borane complexes.
-
Acid Hydrolysis: Add 1M HCl and reflux for 1 hour to break boron-amine adducts.
-
Isolation: Basify to pH >10 with NaOH. Extract with DCM or EtOAc. Dry over Na₂SO₄ and concentrate.
-
Salt Formation: Treat the crude oil with 4M HCl in dioxane to precipitate the hydrochloride salt.
Synthetic Workflow Diagram
Caption: Global reduction strategy converting nitrile and carboxylic acid moieties to amine and alcohol functionalities.
Analytical Characterization
Validating the identity of this molecule requires distinguishing the two methylene (-CH₂-) groups, which appear in similar regions in NMR but have distinct chemical environments.
Key Analytical Markers
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 4.50 ppm (s, 2H) | Methylene of Benzyl Alcohol (-CH₂OH). |
| δ 3.75 ppm (s, 2H) | Methylene of Benzyl Amine (-CH₂NH₂). | |
| δ 7.1–7.5 ppm (m, 3H) | Aromatic protons (splitting pattern depends on F-coupling). | |
| ¹⁹F NMR | δ -120 to -125 ppm | Single peak indicating the fluorine atom. |
| LC-MS (ESI+) | m/z 156.1 [M+H]⁺ | Parent ion (Free base). |
| m/z 139 [M-OH]⁺ | Loss of hydroxyl group (common fragment). |
Critical Quality Attribute (CQA): Ensure the absence of the aldehyde intermediate (incomplete reduction), which would show a signal around δ 10.0 ppm in ¹H NMR.
Medicinal Chemistry Applications
This molecule is a "privileged structure" in drug design. Its specific substitution pattern (2-fluoro) modulates the pKa of the amine and the metabolic stability of the ring.
Strategic Utility
-
Orthogonal Derivatization:
-
Amine: Ready for amide coupling, reductive amination, or sulfonylation.
-
Alcohol: Precursor for leaving groups (mesylate/halide) to form ethers or amines via SN2 reactions.
-
-
Fluorine Effect: The fluorine atom at the 2-position (ortho to the methanol) exerts an electronic withdrawal effect, lowering the electron density of the ring and potentially improving metabolic stability against P450 oxidation.
Derivatization Logic Tree
Caption: Chemoselective derivatization pathways for library generation.
Handling & Stability
-
Storage: The hydrochloride salt is hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Stability: The free base is prone to air oxidation (benzyl alcohol
benzaldehyde) and carbamate formation (amine + atmospheric CO₂). Always handle the free base in solution or use immediately. -
Safety: Fluorinated benzyl amines can be skin irritants and lachrymators. Use standard PPE (gloves, goggles, fume hood).
References
-
PubChem Compound Summary. (2025). [5-(Aminomethyl)-2-fluorophenyl]methanol.[1] National Center for Biotechnology Information. [Link]
-
Journal of Medicinal Chemistry. (2012). Synthesis of Fluorinated Benzoic Acid Derivatives via Grignard Reagents. ResearchGate. [Link]
Sources
Strategic Utilization of [5-(Aminomethyl)-2-fluorophenyl]methanol in Medicinal Chemistry
This guide details the medicinal chemistry profile, synthetic utility, and strategic application of [5-(Aminomethyl)-2-fluorophenyl]methanol (CAS 1423028-39-0). It is structured to serve as a technical reference for drug discovery scientists utilizing this scaffold for Structure-Activity Relationship (SAR) exploration, fragment-based drug discovery (FBDD), and linker design.
Executive Summary & Chemical Identity
[5-(Aminomethyl)-2-fluorophenyl]methanol is a high-value bifunctional building block characterized by a trisubstituted benzene core. Its structural utility lies in the orthogonal reactivity of its primary benzylic amine and primary benzylic alcohol , modulated by the electronic and steric influence of an ortho-fluorine atom.
In modern drug discovery, this scaffold serves three primary roles:
-
Fragment-Based Discovery (FBDD): A low-molecular-weight, highly soluble fragment for probing adjacent pockets in enzyme active sites (e.g., Kinases, PARP).
-
Linkerology: A rigid, fluorinated spacer for PROTACs and antibody-drug conjugates (ADCs), providing metabolic stability and conformational bias compared to non-fluorinated analogs.
-
SAR Optimization: A tool for "Fluorine Scans" to modulate pKa and lipophilicity (
) of lead compounds.
| Property | Data / Description |
| IUPAC Name | [5-(Aminomethyl)-2-fluorophenyl]methanol |
| CAS Number | 1423028-39-0 (HCl salt: 1423028-39-0) |
| Molecular Formula | C |
| Molecular Weight | 155.17 g/mol |
| Key Features | ortho-Fluorine effect, Bifunctional (Amine/Alcohol), Metabolic blocker |
| Primary Application | Scaffold for PARP inhibitor analogs, Kinase inhibitors, PROTAC linkers |
Medicinal Chemistry: Mechanistic Insights
The Ortho-Fluorine Effect
The positioning of the fluorine atom at C2 (relative to the methanol group) and para to the aminomethyl group (if numbering from C2 as C1) or meta to the amine (depending on substitution pattern) is critical.
-
pKa Modulation: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the benzylic amine compared to the non-fluorinated benzylamine (typically ~9.5). A lower pKa (closer to physiological pH 7.4) improves membrane permeability and oral bioavailability by increasing the fraction of the neutral species.
-
Conformational Locking: The fluorine atom can engage in intramolecular electrostatic interactions or hydrogen bonding with the adjacent hydroxyl group or the amide NH (if functionalized). This restricts bond rotation, reducing the entropic penalty upon binding to a target protein.
-
Metabolic Stability: The C-F bond is metabolically inert. Placing fluorine at the C2 position blocks metabolic oxidation at this site and electronically deactivates the ring towards oxidative metabolism (e.g., by CYP450s) at the para position.
Structural Homology to PARP Inhibitors
This scaffold is structurally homologous to key intermediates used in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib and Rucaparib .
-
Olaparib Analog Design: Olaparib utilizes a 2-fluoro-5-substituted benzyl motif. This alcohol/amine scaffold allows researchers to synthesize novel analogs where the "linker" region is modified (e.g., replacing the amide linkage of Olaparib with an amine or ether linkage) to explore new IP space or improve solubility.
Synthetic Utility & Experimental Workflows
The core value of this molecule is its orthogonal bifunctionality . The amine and alcohol groups can be selectively functionalized to grow the molecule in two distinct vectors.
Chemoselective Functionalization Strategy
To utilize this scaffold effectively, one functionality must often be protected while the other is reacted.
-
Path A (Amine-First): Selective protection of the amine (e.g., Boc, Cbz) allows the alcohol to be oxidized (to aldehyde/acid) or converted to a leaving group (Mesylate/Halide) for alkylation.
-
Path B (Alcohol-First): The amine is highly nucleophilic.[1] It can be directly coupled to carboxylic acids (amide coupling) or aldehydes (reductive amination) without protecting the alcohol, provided the conditions are mild.
Visualization of Synthetic Pathways
Figure 1: Divergent synthetic workflows for the [5-(Aminomethyl)-2-fluorophenyl]methanol scaffold. Path A prioritizes modification of the alcohol "tail", while Path B prioritizes the amine "head".
Detailed Experimental Protocols
Protocol 4.1: Selective N-Boc Protection
This protocol protects the amine, rendering it inert so the alcohol can be modified.
Reagents:
-
[5-(Aminomethyl)-2-fluorophenyl]methanol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc
O) (1.1 eq) -
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the starting material in 10 mL of DCM at 0°C under N
. -
Addition: Add TEA (1.5 mmol) followed by the dropwise addition of Boc
O (1.1 mmol) dissolved in 2 mL DCM. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (visualize with Ninhydrin; amine spot should disappear).
-
Workup: Quench with water. Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: The product (N-Boc alcohol) is usually pure enough for the next step or can be purified via silica flash chromatography (Hexane/EtOAc gradient).
Protocol 4.2: Conversion to Benzyl Chloride (for Alkylation)
Once N-protected, the alcohol can be converted to a chloride, creating an electrophilic handle.
Reagents:
-
N-Boc-[5-(aminomethyl)-2-fluorophenyl]methanol (1.0 eq)
-
Thionyl Chloride (SOCl
) (1.2 eq) or Methanesulfonyl chloride (MsCl) -
DCM (anhydrous)
Procedure:
-
Setup: Dissolve the N-Boc intermediate in anhydrous DCM at 0°C.
-
Chlorination: Add SOCl
dropwise. (Note: For acid-sensitive Boc groups, use MsCl/TEA to make the mesylate, or use Appel reaction conditions CBr /PPh for bromide). -
Reaction: Stir at 0°C for 1 hour, then RT for 1 hour.
-
Workup: Carefully quench with saturated NaHCO
(gas evolution!). Extract, dry, and concentrate. -
Utility: The resulting benzyl chloride is a potent electrophile for coupling with phenols, amines, or thiols to create "linker" chains.
Structural Biology & SAR Logic
When using this scaffold in a drug campaign, the following SAR logic applies:
| Feature | SAR Implication | Design Recommendation |
| 2-Fluoro | Electronic withdrawal; H-bond acceptor. | Use to scan pKa of the 5-aminomethyl group. Compare with 2-H, 2-Cl, and 2-OMe analogs to map the pocket's electronic requirements. |
| 5-Aminomethyl | Primary amine; H-bond donor/acceptor.[1] | Key vector for growing into solvent or acidic pockets. Can be methylated, acylated, or converted to a heterocycle. |
| 1-Hydroxymethyl | Primary alcohol; H-bond donor/acceptor. | Often used as the "anchor" point to the core scaffold. Can be oxidized to acid for amide coupling or kept as a polar interaction point. |
Linker Design for PROTACs
In PROTAC design, linker rigidity and length are crucial. This scaffold provides a rigid aromatic spacer (approx 5-7 Å distance between handles) with improved solubility over a simple phenyl linker due to the polarity of the amine/alcohol and the fluorine's lipophilicity modulation.
Figure 2: Conceptual application of the scaffold as a rigid, metabolically stable linker in PROTAC design.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Erlanson, D. A., et al. (2016). Fragment-based drug discovery: advancing fragments in the absence of crystal structures. Cell Chemical Biology, 23(1), 1-10.
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
- Vendor Data: CAS 1423028-39-0 Product Specifications.
Sources
Methodological & Application
Synthesis of [5-(Aminomethyl)-2-fluorophenyl]methanol: A Detailed Guide for Researchers
Introduction
[5-(Aminomethyl)-2-fluorophenyl]methanol is a valuable fluorinated building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates[1]. The primary amine and alcohol functionalities on the phenyl ring offer versatile handles for the synthesis of a diverse range of complex molecules, including kinase inhibitors and other therapeutic agents[2][3][4]. This application note provides two detailed and reliable protocols for the synthesis of this important intermediate, offering insights into the underlying chemical principles and experimental best practices.
Strategic Approach to Synthesis
The synthesis of [5-(Aminomethyl)-2-fluorophenyl]methanol can be efficiently achieved through a multi-step process commencing from commercially available precursors. The two primary routes detailed below leverage the selective transformation of functional groups on a fluorinated benzene core.
Route 1 initiates with the synthesis of a key intermediate, 2-fluoro-5-formylbenzonitrile, followed by a two-step reduction process. This pathway offers a clear and controlled method for obtaining the target molecule.
Route 2 presents an alternative approach, also starting from a functionalized benzonitrile, but employing a different sequence of reductive steps. This provides researchers with flexibility based on available reagents and equipment.
Diagram of Synthetic Pathways
Caption: Overview of the two synthetic routes to [5-(Aminomethyl)-2-fluorophenyl]methanol.
Route 1: Stepwise Reduction via a Hydroxymethyl Intermediate
This route offers excellent control over the selective reduction of the aldehyde and nitrile functionalities.
Step 1: Synthesis of 2-Fluoro-5-formylbenzonitrile
This key intermediate can be prepared from 3-bromo-4-fluorobenzaldehyde via a cyanation reaction.
Experimental Protocol:
-
To a solution of 3-bromo-4-fluorobenzaldehyde (1 equivalent) in N-Methyl-2-pyrrolidone (NMP), add cuprous cyanide (CuCN) (1.1-1.2 equivalents).
-
Heat the reaction mixture to 150-170 °C and stir vigorously overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous ferric chloride and hydrochloric acid to decompose the copper salts.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford 2-fluoro-5-formylbenzonitrile as a solid.[5][6]
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 3-Bromo-4-fluorobenzaldehyde | 1.0 eq | Starting Material |
| Cuprous Cyanide (CuCN) | 1.1 - 1.2 eq | Cyanating Agent |
| N-Methyl-2-pyrrolidone (NMP) | Solvent | High-boiling polar aprotic solvent |
| Temperature | 150 - 170 °C | To drive the cyanation reaction |
| Reaction Time | 12 - 18 hours | To ensure complete conversion |
Step 2: Selective Reduction of the Aldehyde to an Alcohol
The aldehyde group of 2-fluoro-5-formylbenzonitrile is selectively reduced to a primary alcohol to yield 2-fluoro-5-(hydroxymethyl)benzonitrile.[7][8][9]
Experimental Protocol:
-
Dissolve 2-fluoro-5-formylbenzonitrile (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.0-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-fluoro-5-(hydroxymethyl)benzonitrile, which can often be used in the next step without further purification.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 2-Fluoro-5-formylbenzonitrile | 1.0 eq | Substrate |
| Sodium Borohydride (NaBH₄) | 1.0 - 1.5 eq | Reducing Agent |
| Methanol/Ethanol | Solvent | To dissolve reactants |
| Temperature | 0 °C to Room Temp. | To control the reaction rate |
| Reaction Time | 1 - 2 hours | For complete reduction of the aldehyde |
Step 3: Reduction of the Nitrile to a Primary Amine
The final step involves the reduction of the nitrile group of 2-fluoro-5-(hydroxymethyl)benzonitrile to the corresponding primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[10][11][12]
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Dissolve 2-fluoro-5-(hydroxymethyl)benzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield [5-(Aminomethyl)-2-fluorophenyl]methanol.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 2-Fluoro-5-(hydroxymethyl)benzonitrile | 1.0 eq | Substrate |
| Lithium Aluminum Hydride (LiAlH₄) | 2.0 - 3.0 eq | Strong Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | Solvent | Anhydrous aprotic solvent |
| Temperature | 0 °C to Reflux | To control initial reaction and then drive to completion |
| Reaction Time | 4 - 6 hours | For complete nitrile reduction |
Mechanism of Nitrile Reduction with LiAlH₄: The reduction of a nitrile with LiAlH₄ proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. This is followed by a second hydride addition to the imine carbon, which upon aqueous workup, yields the primary amine.[12]
Caption: Simplified mechanism of nitrile reduction using LiAlH₄.
Route 2: One-Pot Reduction of Aldehyde and Nitrile
For a more streamlined synthesis, it is possible to reduce both the aldehyde and nitrile functionalities of 2-fluoro-5-formylbenzonitrile simultaneously using a strong reducing agent like LiAlH₄.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (3-4 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve 2-fluoro-5-formylbenzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction to 0 °C and perform a careful aqueous workup as described in Route 1, Step 3.
-
Isolate and purify the product as previously described.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 2-Fluoro-5-formylbenzonitrile | 1.0 eq | Substrate |
| Lithium Aluminum Hydride (LiAlH₄) | 3.0 - 4.0 eq | Strong Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | Solvent | Anhydrous aprotic solvent |
| Temperature | 0 °C to Reflux | To control and drive the reaction |
| Reaction Time | 6 - 8 hours | For complete reduction of both functional groups |
Causality in Experimental Choices: The use of a larger excess of LiAlH₄ in Route 2 is necessary to ensure the complete reduction of both the aldehyde and the more resilient nitrile functional groups. The stepwise approach in Route 1 offers better control and potentially higher purity of the final product by minimizing side reactions.
Alternative Reducing Agents
While LiAlH₄ is highly effective, other reducing agents can also be employed, particularly for the nitrile reduction step. Borane (BH₃), often used as a THF complex (BH₃·THF), is a viable alternative and may offer different chemoselectivity in more complex molecules.[13][14][15] The reduction of nitriles with borane typically proceeds through the formation of an N-borylimine intermediate, which is further reduced to the corresponding N,N-diborylamine, and subsequently hydrolyzed to the primary amine.[15]
Conclusion
The synthesis of [5-(Aminomethyl)-2-fluorophenyl]methanol is readily achievable through well-established synthetic transformations. The choice between a stepwise or a one-pot reduction strategy will depend on the desired level of control, purity requirements, and available resources. The protocols provided herein are robust and have been developed based on established chemical principles, offering a solid foundation for researchers in their synthetic endeavors.
References
-
Amide Reduction Mechanism by LiAlH4 - Chemistry Steps. (2020, February 28). Retrieved from [Link]
-
Amide Reactions: Reduction of Amides to Amines using LiAlH4 - OrgoSolver. Retrieved from [Link]
-
Amides to Amines: LiAlH4 Reduction - JoVE. (2025, May 22). Retrieved from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Retrieved from [Link]
-
Mechanisms of Amide Reduction by LiAlH4 - YouTube. (2011, September 15). Retrieved from [Link]
-
Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Retrieved from [Link]
-
Amine synthesis by amide reduction - Organic Chemistry Portal. Retrieved from [Link]
-
B-N/ B-H Transborylation: borane-catalysed nitrile hydroboration - PubMed. (2022, September 26). Retrieved from [Link]
-
Manganese catalysed reduction of nitriles with amine boranes - RSC Publishing. (2024, July 24). Retrieved from [Link]
-
B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC. Retrieved from [Link]
-
21.7: Synthesis of Amines from Carboxylic Amides - Chemistry LibreTexts. (2015, July 19). Retrieved from [Link]
-
amide reduction & amine synthesis - YouTube. (2020, March 21). Retrieved from [Link]
-
Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds - Frontiers. (2021, April 25). Retrieved from [Link]
-
Amine synthesis by nitrile reduction - Organic Chemistry Portal. Retrieved from [Link]
-
Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts - MDPI. Retrieved from [Link]
-
Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts - PMC. Retrieved from [Link]
-
2-fluoro-5-formylbenzenecarbonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Retrieved from [Link]
-
Fluorobenzaldehyde - Wikipedia. Retrieved from [Link]
-
(PDF) Synthesis of 5-Fluoroaminobenzothiazoles - ResearchGate. (2020, May 11). Retrieved from [Link]
-
Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics - PMC - NIH. Retrieved from [Link]
-
Applications of Fluorine in Medicinal Chemistry - PubMed. (2015, November 12). Retrieved from [Link]
-
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. (2019, October 3). Retrieved from [Link]
-
Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst | Request PDF - ResearchGate. Retrieved from [Link]
-
One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination - PMC. Retrieved from [Link]
- EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives - Google Patents.
- US4845304A - Process for producing fluorobenzaldehydes - Google Patents.
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC. Retrieved from [Link]
-
One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - mediaTUM. (2025, September 7). Retrieved from [Link]
-
Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - ResearchGate. (2025, October 1). Retrieved from [Link]
-
Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents - SciELO. Retrieved from [Link]
-
One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing). Retrieved from [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. chemscene.com [chemscene.com]
- 8. Benzonitrile, 2-fluoro-5-(hydroxymethyl)- (9CI) [cymitquimica.com]
- 9. 2-Fluoro-5-(hydroxymethyl)benzonitrile | 227609-85-0 [sigmaaldrich.com]
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- 13. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane [organic-chemistry.org]
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- 15. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
Using [5-(Aminomethyl)-2-fluorophenyl]methanol as a linker in drug design
Technical Application Note: Strategic Utilization of [5-(Aminomethyl)-2-fluorophenyl]methanol in Medicinal Chemistry
Executive Summary
[5-(Aminomethyl)-2-fluorophenyl]methanol is a high-value bifunctional building block characterized by an orthogonal reactivity profile (primary amine vs. benzylic alcohol) and a strategic fluorine substitution. In modern drug design, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and Fragment-Based Drug Discovery (FBDD) , this scaffold serves as a rigid, metabolically stable linker that offers distinct advantages over traditional alkyl or PEG chains.
This guide details the physicochemical rationale for selecting this linker, provides validated synthetic protocols for its incorporation, and outlines its application in modulating the pharmacokinetic (PK) profiles of bioactive ligands.
Physicochemical Profile & Design Rationale
The utility of [5-(Aminomethyl)-2-fluorophenyl]methanol stems from its ability to introduce rigidity and metabolic resistance without significantly increasing lipophilicity.
Table 1: Calculated Physicochemical Properties
| Property | Value (Predicted) | Impact on Drug Design |
| cLogP | ~0.65 | Low lipophilicity aids in maintaining water solubility of the final conjugate. |
| pKa (Amine) | ~8.9 - 9.1 | Slightly lower than unsubstituted benzylamine (9.5) due to the electron-withdrawing F-atom, improving bioavailability. |
| H-Bond Donors | 2 (OH, NH2) | Facilitates specific interactions within the solvent channel or active site. |
| TPSA | ~46 Ų | Favorable for membrane permeability (Rule of 5 compliant). |
| Rotatable Bonds | 2 | Minimal entropy penalty upon binding compared to long alkyl chains. |
Mechanistic Insight: The Fluorine Effect
The C-2 fluorine atom is not merely a substituent; it is a metabolic blocker.
-
Electronic Modulation: The fluorine atom (electronegative) pulls electron density from the ring, slightly increasing the acidity of the benzylic alcohol and decreasing the basicity of the amine. This reduces the likelihood of lysosomal trapping often seen with highly basic amines.
-
Metabolic Stability: The fluorine at the C-2 position blocks metabolic oxidation (hydroxylation) at this site. Furthermore, it sterically protects the adjacent benzylic alcohol from rapid oxidation by alcohol dehydrogenases (ADH).
Application 1: Rigid Linker Design in PROTACs
In PROTAC design, "linkerology" is critical.[1][2][3][4] Flexible linkers (PEG/Alkyl) often suffer from poor cell permeability and undefined solution conformations. This scaffold acts as a "Rigidifying Spacer" .
Design Logic
-
The Amine Handle: Reacts with E3 ligase ligands (e.g., Thalidomide derivatives) or Warheads via amide coupling or reductive amination.
-
The Alcohol Handle: Can be activated (Mesylate/Tosylate) for alkylation or oxidized to an aldehyde for reductive amination with the second ligand.
Diagram 1: PROTAC Assembly Workflow
Caption: Step-wise assembly of a PROTAC using the scaffold as a central rigid linker, ensuring orthogonal attachment of Warhead and E3 Ligand.
Experimental Protocols
Safety Note: All reactions should be performed in a fume hood. The amine and alcohol functionalities require careful stoichiometry to prevent polymerization.
Protocol A: Selective Amine Functionalization (Amide Coupling)
Objective: Attach the first ligand (Carboxylic Acid) to the amine position while leaving the alcohol intact.
Materials:
-
Scaffold: [5-(Aminomethyl)-2-fluorophenyl]methanol (1.0 eq)
-
Ligand A-COOH (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Solvent: DMF (anhydrous)
Procedure:
-
Activation: Dissolve Ligand A-COOH in DMF (0.1 M). Add HATU and DIPEA. Stir at RT for 15 min.
-
Addition: Add [5-(Aminomethyl)-2-fluorophenyl]methanol slowly to the activated ester solution.
-
Note: The aliphatic amine is significantly more nucleophilic than the benzylic alcohol. Under these conditions, O-acylation is negligible (<5%).
-
-
Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: Ligand+Scaffold - H2O).
-
Workup: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Alcohol Activation (Mesylation)
Objective: Convert the benzylic alcohol into a leaving group for the second coupling.
Materials:
-
Intermediate from Protocol A (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Solvent: DCM (anhydrous)
Procedure:
-
Cooling: Dissolve the intermediate in DCM and cool to 0°C.
-
Addition: Add TEA, followed by dropwise addition of MsCl.
-
Reaction: Stir at 0°C for 30 min, then allow to warm to RT for 1 hour.
-
QC Check: TLC should show complete consumption of the alcohol.
-
-
Workup: Quench with cold water. Extract with DCM. Do not use basic workup if the linker is sensitive to elimination, although the benzylic system is relatively stable.
-
Usage: Use the crude mesylate immediately for the next displacement step (Step 3 in Diagram 1) to avoid hydrolysis.
Application 2: 19F-NMR Fragment Screening
The single fluorine atom serves as a sensitive NMR handle. In Fragment-Based Drug Discovery (FBDD), this molecule can be screened against protein targets.
-
Mechanism: The chemical shift of the 19F signal (~ -120 ppm) is highly sensitive to the local electronic environment. Upon binding to a protein pocket, the fluorine signal will undergo:
-
Chemical Shift Perturbation (CSP): Change in ppm.
-
Line Broadening: Due to the slower tumbling rate of the protein-ligand complex.
-
Self-Validating QC Protocol:
-
T1 Relaxation: Measure T1 of the free ligand vs. protein-exposed ligand. A significant reduction in T1 confirms binding.
Strategic Pathway: Metabolic Stability
The following diagram illustrates how the fluorine substitution protects the scaffold from rapid clearance compared to a non-fluorinated benzyl alcohol.
Diagram 2: Metabolic Fate Comparison
Caption: The C-2 fluorine atom blocks ortho-hydroxylation and modulates the electron density of the ring, extending the metabolic half-life.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Scott, D. E., et al. (2016). Fragment-Based Drug Discovery: A Practical Approach. Cambridge University Press. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Oxidation of [5-(Aminomethyl)-2-fluorophenyl]methanol to aldehyde
Technical Application Note: Chemoselective Oxidation of [5-(Aminomethyl)-2-fluorophenyl]methanol
Executive Summary & Strategic Analysis
The Challenge: The oxidation of [5-(Aminomethyl)-2-fluorophenyl]methanol (Substrate 1 ) presents a classic chemoselectivity paradox in organic synthesis. The molecule contains two reactive centers:
-
A primary benzylic alcohol (target for oxidation).[1]
-
A primary amine (highly nucleophilic and susceptible to oxidation).
Critical Failure Mode (Direct Oxidation): Attempting direct oxidation of the free amine-alcohol (e.g., using Swern or Jones conditions) will invariably lead to low yields due to:
-
N-Oxidation: Formation of hydroxylamines or nitro compounds.
-
Self-Condensation: The newly formed aldehyde reacts rapidly with the free amine of a neighboring molecule to form stable Schiff bases (imines) or oligomers.
The Solution: This guide details two validated protocols. Protocol A (The Industry Standard) utilizes a protection-deprotection strategy for maximum reliability and scalability. Protocol B (Green Catalysis) utilizes a copper-radical system for direct chemoselective oxidation, suitable for smaller scales where step-economy is prioritized.
Reaction Pathway Visualization
The following decision tree illustrates the critical process flow and decision points for this synthesis.
Figure 1: Strategic workflow for the oxidation of amino-benzyl alcohols. Route A is recommended for isolation; Route B is for in-situ generation.
Protocol A: The "Gold Standard" (Protection/Oxidation)
This route is recommended for drug development pipelines requiring isolated, stable intermediates.
Step 1: Chemoselective Amine Protection
Before oxidizing the alcohol, the nucleophilic amine must be masked. The tert-butoxycarbonyl (Boc) group is ideal due to its orthogonality to basic oxidation conditions.
-
Reagents: Di-tert-butyl dicarbonate (
), Triethylamine ( ), Dichloromethane (DCM). -
Mechanism: Nucleophilic attack of the primary amine on the carbonyl of
. The benzylic alcohol is less nucleophilic and remains free under these conditions (0°C to RT).
Experimental Procedure:
-
Dissolve [5-(Aminomethyl)-2-fluorophenyl]methanol (10.0 mmol) in DCM (50 mL).
-
Add
(1.5 equiv, 15.0 mmol) and cool to 0°C. -
Dropwise add a solution of
(1.1 equiv, 11.0 mmol) in DCM. -
Warm to RT and stir for 2 hours. Monitor by TLC (stain with Ninhydrin; free amine disappears).
-
Workup: Wash with 1M citric acid (removes unreacted amine/base), then brine. Dry over
and concentrate. -
Yield Expectation: >90% as a white solid/oil.
Step 2: Benzylic Oxidation with Manganese Dioxide ( )
is the reagent of choice here.[2] Unlike Swern or Dess-Martin,-
Reagents: Activated
, DCM or Ethyl Acetate. -
Critical Parameter: The "Activity" of
.[3] Commercial "activated" grades are required.[3] If inactive, the reagent must be dried at 110°C under vacuum before use.
Experimental Procedure:
-
Dissolve the N-Boc intermediate from Step 1 (9.0 mmol) in dry DCM (90 mL). Note: Concentration should be ~0.1 M.
-
Add Activated
(10–20 equivalents by mass).-
Why so much?
oxidation is a heterogeneous surface reaction. High surface area loading is required for reasonable kinetics.
-
-
Stir vigorously at reflux (40°C) or RT for 12–24 hours.
-
Monitoring: TLC (UV active). The product (aldehyde) will be less polar than the alcohol.
-
Workup: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.
-
Concentrate the filtrate to obtain tert-butyl (3-fluoro-4-formylbenzyl)carbamate .
Data Summary Table:
| Parameter | Value / Condition | Note |
| Substrate | N-Boc-Amino Alcohol | Intermediate from Step 1 |
| Oxidant | Activated | 10-20 equiv (mass excess) |
| Solvent | DCM or EtOAc | Anhydrous preferred |
| Temp/Time | Reflux / 16h | Kinetic control |
| Yield | 85-95% | High fidelity |
Protocol B: Direct Chemoselective Oxidation (Advanced)
This method utilizes a Copper(I)/TEMPO catalytic system to oxidize the alcohol in the presence of the free amine. This is based on the methodology developed by Stahl et al. and Reddy et al. for amino-alcohol chemoselectivity.
-
Mechanism: The bulky TEMPO radical, mediated by Copper, abstracts the hydrogen from the benzylic position. The steric bulk and electronic tuning prevent interaction with the amine.
Experimental Procedure:
-
Catalyst Prep: In a reaction vial, mix CuI (5 mol%) and 2,2'-Bipyridine (5 mol%) in Acetonitrile (MeCN). Stir until a clear complex forms.
-
Reaction: Add [5-(Aminomethyl)-2-fluorophenyl]methanol (1.0 mmol).
-
Add TEMPO (5 mol%) and N-Methylimidazole (NMI) (10 mol%).
-
Oxidant: The reaction requires open air (balloon of
is faster). Stir rapidly at RT. -
Completion: usually < 4 hours. The solution turns from dark brown to green/blue upon completion.
-
Warning: The product is the free amino aldehyde. It is unstable and will self-polymerize if concentrated to dryness. Use this solution immediately for the next step (e.g., reductive amination).
Analytical Validation & Troubleshooting
NMR Signature Validation ( NMR in )
| Functional Group | Substrate (Alcohol) | Product (Aldehyde) | Shift ( |
| Benzylic H | Disappears | Diagnostic | |
| Aldehyde H | None | Appears | |
| Aromatic H | Shifts downfield | Due to EWG (-CHO) | |
| Boc-Methyl | Remains constant |
Troubleshooting Guide
-
Issue: Incomplete conversion with
. -
Issue: Product solidification/polymerization (Route B).
References
-
Reddy, C. B., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. This paper establishes the Cu/TEMPO protocol for amino-benzyl alcohols. 6[4][5][7][8][9][10][11]
-
Common Organic Chemistry. (2025).[12] Manganese Dioxide (MnO2) Oxidation Mechanism and Protocols. Standard reference for benzylic selectivity. 2
-
Sigma-Aldrich. (2025). Product Specification: tert-Butyl (4-fluoro-3-formylphenyl)carbamate. Confirms the stability and commercial availability of the protected intermediate, validating Route A. 13
- Hoover, J. M., & Stahl, S. S. (2011). Highly selective aerobic oxidation of primary alcohols catalyzed by Cu/TEMPO. Foundational text on the mechanism used in Protocol B. (Standard Field Reference).
Sources
- 1. youtube.com [youtube.com]
- 2. Manganese Dioxide [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tert-Butyl (4-fluoro-3-formylphenyl)carbamate | 1785327-02-7 [sigmaaldrich.com]
Preparation of fluorinated benzyl alcohol intermediates for peptide synthesis
Application Notes & Protocols
Topic: Preparation of Fluorinated Benzyl Alcohol Intermediates for Peptide Synthesis
Abstract
The strategic incorporation of fluorine into peptides can dramatically enhance their therapeutic properties, including metabolic stability, binding affinity, and conformational rigidity.[1] Fluorinated benzyl alcohols are pivotal intermediates in this endeavor, serving as precursors to unnatural amino acids or as functional linkers for Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive overview of the synthesis, characterization, and application of these critical building blocks. We delve into the causality behind synthetic choices, present detailed, field-proven protocols, and emphasize the safety protocols essential for handling fluorinated compounds and associated reagents.
The Strategic Advantage of Fluorination in Peptide Science
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique physicochemical properties to peptide structures. Understanding these effects is crucial for the rational design of next-generation peptide therapeutics.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to enzymatic cleavage. Introducing fluorine at metabolically labile positions, such as the benzylic carbon of a side chain, can significantly increase a peptide's in vivo half-life.
-
Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons, such as the hydroxyl group in benzyl alcohol. This can influence hydrogen bonding capabilities and, consequently, receptor binding interactions.[2][3]
-
Conformational Control: Fluorine's steric and electronic properties can impose specific conformational preferences on the peptide backbone and amino acid side chains. This pre-organization can lead to higher binding affinities by reducing the entropic penalty upon binding to a biological target.
-
¹⁹F NMR as a Spectroscopic Probe: The presence of a fluorine atom provides a powerful analytical handle. ¹⁹F NMR spectroscopy can be used to monitor reaction progress, purity, and even conformational changes directly on the solid-phase resin, offering a non-invasive method to optimize synthesis conditions.[4]
Synthetic Pathways to Fluorinated Benzyl Alcohols
The selection of a synthetic route depends on the availability of starting materials, desired substitution pattern, scalability, and safety considerations. The most common strategies involve the reduction of corresponding carbonyl compounds or the direct formylation of aryl halides.
Strategy A: Reduction of Fluorinated Carbonyls
This is the most direct and frequently employed method, starting from commercially available fluorinated benzoic acids or benzaldehydes.
-
Causality of Reagent Choice:
-
Sodium Borohydride (NaBH₄): A mild and safe reducing agent suitable for converting aldehydes to alcohols. It is generally not strong enough to reduce carboxylic acids directly. Its selectivity makes it ideal when other sensitive functional groups are present.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing both aldehydes and carboxylic acids to alcohols. It is highly reactive and pyrophoric, requiring strict anhydrous conditions and careful handling.
-
Diborane (B₂H₆): A strong reducing agent that readily converts carboxylic acids to alcohols. It is often generated in situ from NaBH₄ and a Lewis acid (e.g., BF₃·OEt₂). Like LiAlH₄, it requires careful handling due to its toxicity and flammability. The use of LiAlH₄ or diborane on an industrial scale necessitates significant safety infrastructure.[5]
-
Strategy B: One-Pot Formylation and Reduction
For large-scale synthesis, a one-pot process starting from a fluorinated aryl bromide offers significant advantages in terms of process efficiency by avoiding the isolation of the intermediate benzaldehyde.
-
Mechanistic Insight: This process typically employs a palladium catalyst. The reaction begins with the palladium-catalyzed carbonylation of the aryl bromide using carbon monoxide (which can be generated in situ from a formate salt) to form the benzaldehyde. In the same pot, the palladium catalyst then facilitates the reduction of the aldehyde to the benzyl alcohol, using the formate salt as the hydride source.[5] This elegant tandem reaction streamlines the synthesis and minimizes waste.
The logical flow from starting materials to the final application in peptide synthesis is outlined below.
Caption: General workflow for the preparation and application of fluorinated benzyl alcohol intermediates.
Detailed Experimental Protocols
Safety First: All manipulations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and compatible gloves (e.g., neoprene), must be worn.[6][7] An emergency shower and eyewash station must be readily accessible.[8]
Protocol 1: Synthesis of 4-(Trifluoromethyl)benzyl alcohol via LiAlH₄ Reduction
This protocol describes the reduction of a carboxylic acid to an alcohol using a powerful hydride reagent.
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Lithium aluminum hydride (LiAlH₄), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, dropping funnel
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add 4-(Trifluoromethyl)benzoic acid (1.0 eq) to a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Dissolve the acid in anhydrous THF.
-
Addition of Reducing Agent: Cool the flask to 0 °C using an ice-water bath. Slowly add the 1.0 M LiAlH₄ solution in THF (1.5 eq) via a dropping funnel over 30 minutes. Caution: The reaction is exothermic and generates H₂ gas. Ensure adequate ventilation and slow addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
-
Quenching: Cool the reaction mixture back to 0 °C. Quench the excess LiAlH₄ by the slow, sequential addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Caution: This is a highly exothermic process that generates H₂ gas. Add dropwise with vigorous stirring. A granular white precipitate should form.
-
Work-up: Filter the resulting slurry through a pad of Celite®, washing the filter cake with diethyl ether. Combine the organic filtrates.
-
Purification: Wash the combined organic phase with 1 M HCl, followed by saturated Na₂SO₄ solution, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Characterization: The resulting crude oil can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-(Trifluoromethyl)benzyl alcohol. Confirm identity and purity via ¹H, ¹³C, and ¹⁹F NMR spectroscopy and Mass Spectrometry.
Protocol 2: Functionalization of a Resin with a Fluorinated Benzyl Alcohol Handle
This protocol details the attachment of the synthesized alcohol to a solid support, preparing it for SPPS. This example uses the common Wang resin.
Materials:
-
4-(Trifluoromethyl)benzyl alcohol (prepared as above)
-
4-Nitrophenyl chloroformate
-
Pyridine
-
Dichloromethane (DCM)
-
Wang resin (p-alkoxybenzyl alcohol resin)
-
N,N'-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Activation of the Alcohol:
-
Dissolve 4-(Trifluoromethyl)benzyl alcohol (2.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool to 0 °C and add pyridine (2.0 eq).
-
Slowly add a solution of 4-nitrophenyl chloroformate (2.0 eq) in DCM.
-
Stir at 0 °C for 1 hour, then at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl and brine, dry over MgSO₄, and concentrate to obtain the activated carbonate intermediate.
-
-
Resin Swelling: Place the Wang resin (1.0 eq) in a peptide synthesis vessel. Swell the resin in DMF for 1 hour.
-
Coupling to Resin:
-
Drain the DMF from the swollen resin.
-
Dissolve the activated carbonate intermediate (1.5 eq) in DMF and add it to the resin.
-
Add DIEA (1.5 eq) to the vessel.
-
Agitate the mixture at room temperature for 12-24 hours.
-
-
Capping and Washing:
-
Drain the reaction solution. To cap any unreacted sites on the resin, add a solution of acetic anhydride and DIEA in DMF and agitate for 1 hour.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the functionalized resin under vacuum. The loading of the linker can be determined by cleaving the attached linker and quantifying it by UV-Vis spectroscopy.
-
Orthogonal Protection Strategy in Context
Fluorinated benzyl alcohol-derived linkers are fully compatible with modern SPPS, particularly the Fmoc/tBu strategy. The key to successful synthesis is orthogonality: the use of protecting groups that can be removed under distinct conditions without affecting others.[9][10] The fluorinated benzyl linker is typically designed to be stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and is cleaved only at the final step under strongly acidic conditions (e.g., Trifluoroacetic acid, TFA).
Caption: Orthogonal scheme in Fmoc-SPPS with a fluorinated benzyl linker.
Quantitative Data Summary
The following table summarizes representative data for common fluorinated benzyl alcohol intermediates.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Common Synthetic Route |
| 4-(Trifluoromethyl)benzyl alcohol | 349-95-1[11] | C₈H₇F₃O | 176.14[11] | Reduction of 4-(CF₃)benzoic acid |
| 3,5-Bis(trifluoromethyl)benzyl alcohol | 32337-03-2 | C₉H₆F₆O | 244.13 | Reduction of 3,5-Bis(CF₃)benzoic acid |
| 2-Fluorobenzyl alcohol | 446-51-5 | C₇H₇FO | 126.13 | Reduction of 2-fluorobenzaldehyde |
| 2,6-Difluorobenzyl alcohol | 40932-60-3 | C₇H₆F₂O | 144.12 | Reduction of 2,6-difluorobenzaldehyde |
Safety and Handling of Fluorinating Agents
While the protocols above do not involve direct fluorination, the synthesis of more complex analogues may require handling of hazardous fluorinating agents.
-
Engineering Controls: All work with gaseous or highly reactive fluorinating agents (e.g., F₂, ClF₃, SF₄) must be conducted in a dedicated, properly functioning chemical fume hood or a ventilated gas cabinet.[6] The system must be leak-tested with an inert gas before introducing the reagent.[7]
-
Material Compatibility: Use equipment made of compatible materials. For corrosive gases, stainless steel or Monel tubing and fittings are recommended. Polytetrafluoroethylene (PTFE) is a compatible polymer.[6]
-
Personal Protective Equipment (PPE): Tightly sealed safety goggles and a face shield are mandatory.[6][7] Neoprene or other fluorine-resistant gloves should be worn.[7]
-
Emergency Response: In case of exposure to fluorine gas, which can hydrolyze to hydrofluoric acid (HF), immediate action is critical.[12] For skin contact, flush with copious amounts of water and apply 2.5% calcium gluconate gel.[12][13] Seek immediate medical attention in all cases of overexposure.[12]
Conclusion
Fluorinated benzyl alcohols are indispensable tools for the modern peptide chemist. Their synthesis, while requiring careful execution and adherence to safety protocols, is accessible through well-established chemical transformations. By serving as robust linkers for SPPS or as precursors for novel amino acids, these intermediates open the door to peptides with superior stability, enhanced activity, and tailored conformational properties, thereby accelerating the development of new peptide-based diagnostics and therapeutics.
References
-
Kölle, P., & Jäschke, A. (2000). Preparation of fluorinated linkers: use of 19F NMR spectroscopy to establish conditions for solid-phase synthesis of pilicide libraries. Journal of Combinatorial Chemistry, 2(6), 736-48. [Link]
-
Al-Ameed, T., & Abushahba, M. (2018). Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjugation. Frontiers in Chemistry. [Link]
-
Princeton University. (n.d.). Fluorine. Princeton University Environmental Health and Safety. [Link]
-
Purdue University. (n.d.). Fluorine Safety. Purdue University Department of Chemistry. [Link]
-
Kornath, A., & Schorch, F. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety. [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: FLUORINE. NJ.gov. [Link]
-
Thomas, S. M., et al. (2012). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry. [Link]
- Hahn, G., et al. (2002). Process for preparing benzyl alcohols and their use.
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. University of Bristol School of Chemistry. [Link]
-
Fagnard, O., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ChemPhysChem. [Link]
-
Louisiana State University. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Wang, J., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers. [Link]
-
Jbara, M., et al. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic trifluoromethanes. Organic Chemistry Portal. [Link]
-
Fagnard, O., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. [Link]
-
Subirós-Funosas, R., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry. [Link]
-
NIST. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. NIST Chemistry WebBook. [Link]
Sources
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of fluorinated linkers: use of 19F NMR spectroscopy to establish conditions for solid-phase synthesis of pilicide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. nj.gov [nj.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. 4-(Trifluoromethyl)benzyl alcohol [webbook.nist.gov]
- 12. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective N-Alkylation of [5-(Aminomethyl)-2-fluorophenyl]methanol
The following Application Note and Protocol is designed for the precise N-alkylation of [5-(Aminomethyl)-2-fluorophenyl]methanol (CAS: 937603-62-0). This guide prioritizes chemoselectivity to distinguish between the competing nucleophiles (primary amine vs. benzylic alcohol) and prevent over-alkylation.
Introduction & Strategic Analysis
The substrate [5-(Aminomethyl)-2-fluorophenyl]methanol presents a classic chemoselectivity challenge in organic synthesis: it contains two nucleophilic sites—a primary benzylic amine and a benzylic alcohol.
-
Primary Amine (
): Highly nucleophilic, of conjugate acid 9–10. -
Benzylic Alcohol (
): Less nucleophilic, 16. -
Aryl Fluoride: Electron-withdrawing group (EWG) at the ortho position relative to the methanol group. This slightly decreases the electron density of the aromatic ring but does not significantly deactivate the benzylic amine.
The Objective: Selectively alkylate the nitrogen atom (
Decision Matrix: Selecting the Route
Two primary protocols are detailed below. Selection depends on the availability of the alkylating agent (Aldehyde vs. Alkyl Halide).
Caption: Strategic decision tree for selecting the optimal N-alkylation pathway.
Protocol A: Reductive Amination (The "Gold Standard")
Best for: Mono-alkylation. High chemoselectivity (Amine >> Alcohol).[1] Mechanism: Formation of an imine/iminium intermediate followed by in situ reduction.
Materials
| Reagent | Equiv.[2][3][4] | Role |
| Substrate | 1.0 | Nucleophile |
| Aldehyde ( | 1.05 | Electrophile |
| Sodium Triacetoxyborohydride (STAB) | 1.4 | Reducing Agent (Mild) |
| Acetic Acid (AcOH) | 1.0–2.0 | Catalyst (pH adjustment) |
| Dichloromethane (DCE) or THF | Solvent | 0.1 M Concentration |
Step-by-Step Methodology
-
Imine Formation:
-
In a dry round-bottom flask, dissolve [5-(Aminomethyl)-2-fluorophenyl]methanol (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or THF.
-
Add the Aldehyde (1.05 equiv).
-
Critical Step: Add Acetic Acid (1.0 equiv). This catalyzes imine formation without protonating the amine to the point of deactivation.
-
Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (
).
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5 minutes. Note: STAB is preferred over
because it reduces imines faster than aldehydes, preventing side reactions. -
Allow the reaction to warm to RT and stir for 2–4 hours.
-
-
Monitoring:
-
Monitor via LC-MS or TLC. Look for the disappearance of the starting amine (
) and appearance of the product ( ).
-
-
Workup (Acid-Base Purification):
-
Quench with saturated aqueous
. -
Extract with DCM (
). -
Self-Validating Step: If the product is not pure, perform an acid wash: Extract the organic layer with 1N HCl (Product moves to aqueous phase). Wash organic phase (removes non-basic impurities). Basify aqueous phase to pH 10 with NaOH. Extract back into DCM.
-
Protocol B: Direct Alkylation ( )
Best for: When the alkyl group cannot be introduced via an aldehyde (e.g., simple methyl, ethyl, or non-carbonyl precursors).
Risk: Over-alkylation (formation of tertiary amines) and
Materials
| Reagent | Equiv.[2][3][4] | Role |
| Substrate | 1.0 | Nucleophile |
| Alkyl Halide ( | 0.9–0.95 | Electrophile (Limiting Reagent) |
| Base ( | 2.0 | Acid Scavenger |
| Acetonitrile (MeCN) | Solvent | Polar Aprotic |
Step-by-Step Methodology
-
Preparation:
-
Dissolve [5-(Aminomethyl)-2-fluorophenyl]methanol (1.0 equiv) in anhydrous Acetonitrile (MeCN).
-
Add powdered, anhydrous
(2.0 equiv). Note: Avoid strong bases like NaH, which will deprotonate the alcohol ( ) and cause O-alkylation.
-
-
Addition:
-
Add the Alkyl Halide (0.9 equiv) dropwise.
-
Expert Insight: Using a slight deficit of the alkylating agent is crucial to minimize over-alkylation to the tertiary amine. It is better to have unreacted starting material (separable) than bis-alkylated byproduct (difficult to separate).
-
-
Reaction:
-
Workup:
-
Filter off the inorganic salts.
-
Concentrate the filtrate.[2]
-
Purify via Column Chromatography (Silica gel, DCM/MeOH/
gradient).
-
Analytical Validation
To confirm the success of the reaction and the integrity of the core scaffold, use the following markers:
| Analytical Method | Expected Observation | Interpretation |
| Shift of benzylic | Protons adjacent to the nitrogen will shift/split differently upon alkylation. | |
| Retention of | Confirm integration of hydroxymethyl protons (approx | |
| LC-MS | Single peak with Mass = | Confirms mono-alkylation. |
| Single peak (approx -110 to -130 ppm). | Confirms the aryl fluoride ring is intact. |
Troubleshooting Guide
Caption: Troubleshooting logic for common N-alkylation anomalies.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811.
-
BenchChem. "Application Notes and Protocols: Synthesis of Benzylamine Derivatives." BenchChem Technical Library, 2025.[5]
-
Organic Chemistry Portal. "Reductive Amination: General Procedures and Mechanism." Organic Chemistry Portal, 2023.
Sources
- 1. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 4. html.rhhz.net [html.rhhz.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Removing impurities from [5-(Aminomethyl)-2-fluorophenyl]methanol preparations
Technical Support Center: Ticket #893764 Subject: Impurity Remediation for [5-(Aminomethyl)-2-fluorophenyl]methanol Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Molecule & The Challenge
You are working with [5-(Aminomethyl)-2-fluorophenyl]methanol . This is a bifunctional building block containing a primary benzylamine, a benzyl alcohol, and an ortho-fluoro substituent.
The Core Challenge: This molecule is a "zwitterion-in-waiting." The amine is basic, the alcohol is polar, and the fluorine creates an electronic dipole that complicates standard purification. The most frequent user complaints involve "sticky" solids (boron/aluminum salts) , "ghost" NMR peaks (dimerization) , and streaking on TLC plates .
This guide bypasses generic advice. We focus on the specific chemical behaviors of fluorobenzyl amines to resolve your purity issues.
Part 1: Diagnostic Matrix
Identify your impurity based on experimental symptoms before selecting a protocol.
| Symptom | Likely Impurity | Root Cause |
| Extra peaks in NMR at ~3.7-3.9 ppm (singlet/doublet). | The "Dimer" (Secondary Amine) | Condensation of the product amine with the intermediate imine during reduction.[1] |
| Sticky/Gummy solid that resists crystallization.[1] | Boron/Aluminum Complexes | Incomplete hydrolysis of reduction reagents (Borane or LiAlH4).[1] |
| M+14 peak in LCMS (or M+16).[1] | Oxidation Product | Conversion of benzyl alcohol to aldehyde/acid or amine to N-oxide.[1] |
| TLC Streaking (Base line to Rf 0.5). | Silanol Interaction | The primary amine is hydrogen-bonding with the acidic silanols on the silica plate.[1] |
Part 2: Troubleshooting Protocols
Module A: Removing the "Dimer" (Bis-benzylamine)
The most common impurity.[1] It forms when the newly created primary amine reacts with the unreduced intermediate.[1]
The Mechanism:
Primary Amine (
Remediation Protocol (The "Boc-Filter" Method): If recrystallization fails (common due to the fluorine atom disrupting packing), use Chemoselective Derivatization. The dimer is a secondary amine and reacts sluggishly compared to the primary amine product.[1]
-
Derivatization: Dissolve crude mixture in DCM/MeOH (9:1). Add 0.95 equivalents of
(Di-tert-butyl dicarbonate) relative to the primary amine product. Stir for 1 hour. -
Separation: Run a standard silica column.
-
Product (Boc-protected): Moves to higher Rf (non-polar).
-
Impurity (Dimer): Stays polar/basic (low Rf) or can be washed out with acid.[1]
-
-
Deprotection: Treat the isolated Boc-compound with 4M HCl in Dioxane.
-
Result: Pure HCl salt of your target.
Module B: Breaking Boron-Amine Complexes
If you used Borane-THF or Borane-DMS for reduction, the nitrogen atom binds tenaciously to boron, preventing crystallization.
The "Methanolysis" Loop:
-
Concentrate your reaction mixture.
-
Add Methanol (excess) and heat to reflux for 30 minutes.
-
Concentrate to dryness.[1]
-
REPEAT 3 TIMES.
-
Advanced Step: If still sticky, dissolve in MeOH and add 1.5 eq of N,N-Diethanolamine . Stir 2 hours. This chelates the boron stronger than your product does.[1] Filter the solid precipitate; your product is in the filtrate.[1]
Module C: Chromatography for Polar Amines
Standard silica gel is acidic.[1] Your basic amine will stick to it, causing yield loss and broad peaks.
The "Amine-Modified" Solution: Do not use standard silica with just MeOH/DCM.[1]
-
Pre-treatment: Flush your silica column with 1% Triethylamine (TEA) in Hexanes before loading.[1]
-
Eluent: Use DCM : MeOH :
(90 : 9 : 1).[1]-
Critical: The Ammonium Hydroxide competes for the silanol sites, allowing your fluorobenzyl amine to travel freely.[1]
-
-
Alternative: Use Amine-Functionalized Silica (NH2-Silica).[1] It is neutral/basic and requires no additives.[1]
Part 3: Visual Workflows
Workflow 1: The Dimer Removal Logic
Use this decision tree to determine if you need the "Boc-Filter" method.
Caption: Decision matrix for removing secondary amine impurities based on contamination levels.
Workflow 2: Borane Reduction Workup
The correct path to avoid "sticky" boron contaminants.
Caption: Step-by-step workup to eliminate boron-nitrogen adducts.
Part 4: Frequently Asked Questions (FAQ)
Q: My product is an oil, but the literature says it should be a solid. Why? A: This is a classic sign of solvent entrapment or minor impurities preventing the crystal lattice from forming.[1] The fluorine atom lowers the melting point compared to the non-fluorinated analog.[1] Fix: Convert it to the Hydrochloride (HCl) or Fumarate salt.[1] These salts are almost always crystalline solids, which aids in long-term stability and handling.
Q: Can I use UV detection for this molecule?
A: Yes, but be careful. The benzene ring provides UV absorbance (typically 254 nm), but the amine and alcohol groups do not.[1] The fluorine atom does not significantly shift the
Q: Why is the yield low after column chromatography? A: You likely lost product to "irreversible adsorption."[1] Primary benzylamines react with the acidic silanol groups on standard silica gel.[1] Fix: Always use 1% Triethylamine or 1% Ammonium Hydroxide in your eluent to "cap" the silica sites.[1]
References
-
Reductive Amination & Dimer Formation
-
Borane Workup Methodologies
-
Purification of Hydrophilic Amines
-
General Benzylamine Properties
Sources
Validation & Comparative
Comparative Reactivity Guide: [5-(Aminomethyl)-2-fluorophenyl]methanol vs. Non-Fluorinated Analogs
Mechanistic Rationale: The Strategic Role of Fluorine
In modern drug discovery and organic synthesis, the strategic incorporation of a fluorine atom can drastically alter a molecule's pharmacokinetic and physicochemical profile. [5-(Aminomethyl)-2-fluorophenyl]methanol is a highly versatile bifunctional building block. To understand its unique reactivity, we must benchmark it against its non-fluorinated counterpart, 3-(aminomethyl)benzyl alcohol .
The introduction of the fluorine atom at the C2 position creates two distinct electronic environments that dictate the molecule's behavior:
-
Ortho-Inductive Effect on the Benzylic Alcohol: Fluorine is the most electronegative element. Its proximity to the C1 hydroxymethyl group exerts a powerful electron-withdrawing inductive pull (-I effect). This significantly lowers the pKa of the alcohol from ~15.4 (baseline) to approximately ~13.88 (). Consequently, the oxygen becomes less nucleophilic and the benzylic C-H bonds become highly resistant to oxidative cleavage.
-
Para-Inductive Effect on the Benzylic Amine: The C5 aminomethyl group sits para to the C2 fluorine. While the distance mitigates the inductive pull compared to the ortho position, the effect is still transmitted through the aromatic
-system. This lowers the amine's pKa from ~9.33 to ~9.01 (). This subtle attenuation makes the amine a slightly weaker base, which is highly advantageous for preventing over-alkylation and controlling chemoselectivity during complex amide couplings ().
Fig 1: Electronic effects of the C2-fluorine atom on functional group reactivity.
Quantitative Reactivity Profiles
The table below summarizes the divergent physicochemical and kinetic properties resulting from the fluorination of the aromatic scaffold. The data clearly illustrates how the fluorinated analog sacrifices a marginal amount of nucleophilicity in exchange for vastly superior metabolic and chemical stability ().
| Property | [5-(Aminomethyl)-2-fluorophenyl]methanol | 3-(Aminomethyl)benzyl alcohol (Non-Fluorinated) |
| Amine pKa | ~ 9.01 | ~ 9.33 |
| Alcohol pKa | ~ 13.88 | ~ 15.40 |
| Relative Nucleophilicity ( | 0.85 (Controlled reactivity) | 1.00 (Baseline) |
| Oxidation Half-Life ( | > 120 min | ~ 45 min |
| CYP450 Susceptibility | Low (C2 blocked by Fluorine) | High (Prone to aromatic hydroxylation) |
Self-Validating Experimental Methodologies
To objectively prove these reactivity differences, we employ two self-validating experimental workflows. These protocols are designed with internal controls to ensure that the observed data is a direct result of the molecule's intrinsic electronics, rather than external experimental variance.
Protocol A: Competitive Amide Coupling (Nucleophilicity Assay)
Causality: Measuring absolute reaction rates can be skewed by minor fluctuations in temperature or stirring efficiency. By using a competitive assay, both the fluorinated and non-fluorinated amines compete for a limiting amount of electrophile in the exact same flask. We utilize HATU as the coupling reagent because its high reactivity captures the subtle nucleophilic differences between the two amines without forming unreactive intermediates (). Self-Validation: Biphenyl is added at the start of the reaction as an inert internal standard. Because biphenyl does not react, its peak area on the HPLC chromatogram must remain constant. If the biphenyl peak varies, it immediately flags an injection error or solvent evaporation, invalidating that specific data point.
Step-by-Step Procedure:
-
Preparation: In a dry 10 mL vial under
, dissolve[5-(Aminomethyl)-2-fluorophenyl]methanol (1.0 mmol) and 3-(aminomethyl)benzyl alcohol (1.0 mmol) in 5.0 mL of anhydrous DMF. -
Internal Standard: Add biphenyl (0.5 mmol) to the solution to serve as the HPLC internal standard.
-
Activation: In a separate vial, pre-activate benzoic acid (0.8 mmol, limiting reagent) with HATU (0.8 mmol) and DIPEA (2.0 mmol) in 2.0 mL of DMF for 5 minutes.
-
Coupling: Inject the activated electrophile solution into the amine mixture at exactly 25°C under vigorous stirring.
-
Quenching & Analysis: At 1, 5, 15, and 30 minutes, extract a 50 µL aliquot and immediately quench it in 1.0 mL of a 1:1 Acetonitrile/Water mixture containing 0.1% TFA. Analyze via HPLC-UV (254 nm).
-
Calculation: Determine the relative rate constant (
) by integrating the ratio of the fluorinated amide product versus the non-fluorinated amide product, normalized against the biphenyl peak.
Fig 2: Self-validating competitive kinetic workflow for amide coupling.
Protocol B: Comparative Oxidation Kinetics (Chemical Stability)
Causality: To demonstrate the protective effect of the ortho-fluorine on the benzylic alcohol, we subject both molecules to a mild, chemoselective oxidation using TEMPO/BAIB. This system mimics the initial rate of enzymatic benzylic oxidation. The amines must first be protected (e.g., as Boc-derivatives) to prevent competitive amine oxidation.
Self-Validation: The reaction is quenched with sodium thiosulfate (
Step-by-Step Procedure:
-
Protection: Ensure both substrates are N-Boc protected prior to the assay.
-
Setup: Dissolve 0.5 mmol of the N-Boc protected substrate in 4.0 mL of
. Add TEMPO (0.05 mmol, 10 mol%). -
Oxidation Initiation: Add BAIB (0.55 mmol) in one portion at 0°C.
-
Kinetic Sampling: At 15, 30, 60, and 120 minutes, withdraw 100 µL aliquots.
-
Quenching: Immediately discharge the aliquot into 500 µL of saturated aqueous
to destroy residual oxidant. -
Extraction & NMR: Extract with
, add 1,3,5-trimethoxybenzene as an internal NMR standard, and acquire a -NMR spectrum. Calculate the conversion by comparing the benzylic protons (alcohol) to the aldehydic proton.
Conclusion & Application Insights
The comparison between [5-(Aminomethyl)-2-fluorophenyl]methanol and its non-fluorinated analog highlights the profound impact of single-atom substitution. By strategically placing a fluorine atom at the C2 position, researchers can effectively block metabolic oxidation hotspots and tune the pKa of adjacent functional groups. This makes the fluorinated scaffold vastly superior for developing active pharmaceutical ingredients (APIs) where prolonged half-life and controlled membrane permeability are required.
References
-
Aho, J. A. S., Mannisto, J. K., Mattila, S. P. M., Hallamaa, M., & Deska, J. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Journal of Organic Chemistry, 90(7), 2636–2643.[Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66853, 3-Fluorobenzylamine.[Link]
Benchmarking Purity Standards for [5-(Aminomethyl)-2-fluorophenyl]methanol: Elemental Analysis vs. Orthogonal Techniques
Executive Summary
In the high-stakes environment of drug development, [5-(Aminomethyl)-2-fluorophenyl]methanol (CAS: 202422-04-0) serves as a critical fluorinated scaffold. However, its dual functionality (primary amine and benzyl alcohol) combined with the presence of a fluorine atom presents unique validation challenges. While Classical Elemental Analysis (EA) has long been the "gold standard" for establishing bulk purity, it is increasingly prone to artifacts arising from hygroscopicity and fluorine-mediated combustion interference.
This guide objectively compares Classical Combustion Analysis against Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS). We posit that for this specific fluorinated intermediate, qNMR offers a superior, self-validating standard for purity assessment , reducing the ambiguity often seen in carbon/nitrogen microanalysis results.
The Analyte: Technical Profile & Challenges
Before selecting an analytical standard, researchers must account for the physicochemical behaviors of the analyte that skew data.
-
Compound: [5-(Aminomethyl)-2-fluorophenyl]methanol[1]
-
Formula: C₈H₁₀FNO
-
Molecular Weight: 155.17 g/mol
-
Critical Properties:
-
Hygroscopicity: The primary amine and alcohol moieties readily form hydrogen bonds with atmospheric water, artificially lowering Carbon/Nitrogen % values in combustion analysis.
-
Carbamate Formation: The benzylic amine can react with atmospheric CO₂ to form carbamate salts over time, altering the C:N ratio.
-
Fluorine Interference: In combustion chambers, fluorine can form HF, attacking quartz tubes and potentially leading to incomplete combustion or sensor corrosion if not properly scavenged.
-
Method A: Classical Elemental Analysis (CHN + F)
Status: Traditional Industry Requirement Principle: High-temperature combustion followed by gas chromatographic separation of N₂, CO₂, and H₂O.
Optimized Protocol for Fluorinated Amines
To achieve the industry acceptance standard of ±0.4% , the following modifications are required for CAS 202422-04-0:
-
Sample Preparation:
-
Dry sample in a vacuum desiccator over P₂O₅ for 24 hours at 40°C to remove surface moisture.
-
Crucial Step: Handle final weighing in an inert atmosphere (N₂ glovebox) to prevent rapid moisture re-adsorption.
-
-
Combustion Additives:
-
Add Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) to the sample tin capsule.
-
Reasoning: These oxides act as fluxing agents and fluorine scavengers, preventing the formation of tetrafluoromethane (CF₄)—which is difficult to combust—and protecting the quartz combustion tube from HF attack.
-
-
Fluorine Analysis (Oxygen Flask Combustion):
-
Standard CHN analyzers do not detect Fluorine. A separate Schöniger flask combustion followed by Ion Chromatography (IC) or Ion-Selective Electrode (ISE) titration is required for mass balance.
-
Data Interpretation & Pitfalls
-
Success Criteria: Theoretical C: 61.92%, H: 6.50%, N: 9.03%.
-
Failure Mode: A result of C: 60.1% / H: 6.8% typically indicates ~2-3% water retention, not synthetic failure. This ambiguity often forces unnecessary re-purification.
Method B: Quantitative NMR (qNMR) – The Modern Standard
Status: Recommended "Primary Reference" Method Principle: Direct molar ratio measurement between the analyte and a NIST-traceable internal standard.
Unlike EA, qNMR is non-destructive and discriminates between "wet" sample mass and actual impurity mass. It is the preferred method for establishing the "Standard" value of a new batch.
Protocol: 1H qNMR for Purity Assignment[2]
-
Internal Standard (IS) Selection:
-
Maleic Acid (99.98% Traceable): Excellent for D₂O or DMSO-d₆ solubility.
-
Dimethyl Sulfone (DMSO₂): Good for CDCl₃ or Methanol-d₄.
-
Selection for this Compound: Use Maleic Acid in DMSO-d₆ . The aromatic protons of the analyte (6.8–7.5 ppm) will not overlap with the Maleic Acid singlet (~6.2 ppm).
-
-
Sample Preparation:
-
Weigh ~10 mg of Analyte (mₓ) and ~10 mg of Internal Standard (m_std) into the same vial using a micro-balance (precision ±0.001 mg).
-
Dissolve in 0.6 mL DMSO-d₆.
-
-
Acquisition Parameters:
-
Relaxation Delay (d1): Set to ≥ 30 seconds (at least 5× T1) to ensure full magnetization recovery.
-
Scans: 16–32 scans for adequate S/N ratio (>150:1).
-
Pulse Angle: 90°.
-
Calculation (Self-Validating)
[2]- : Integrated Area[2][3]
- : Number of protons (e.g., 2 for the maleic acid singlet, 1 for an aromatic proton of the analyte)
-
: Molecular Weight[2][4]ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
Comparative Analysis: Selecting the Right Standard
The following table contrasts the performance of EA against qNMR and HRMS for validating [5-(Aminomethyl)-2-fluorophenyl]methanol.
| Metric | Classical EA (CHN) | Quantitative NMR (qNMR) | HRMS (LC-MS) |
| Primary Output | Mass % (C, H, N) | Absolute Purity (w/w %) | Molecular Formula ID |
| Accuracy | Good (±0.4%) if dry | Excellent (±0.1%) | Qualitative (Identity only) |
| Specificity | Low (Cannot distinguish isomer/impurity) | High (Structural discrimination) | High (m/z precision) |
| Fluorine Handling | Requires separate/specialized combustion | 19F qNMR possible (High specificity) | Ionization dependent |
| Hygroscopicity Impact | Severe (Skewed results) | Negligible (Water peak is separated) | N/A (Solution phase) |
| Sample Recovery | Destructive | Non-Destructive | Destructive |
Workflow Visualization
The following diagram illustrates the decision logic for validating this fluorinated building block.
Caption: Decision matrix for selecting analytical standards. qNMR is prioritized for internal R&D accuracy, while EA remains a legacy requirement for regulatory documentation.
Conclusion & Recommendation
For [5-(Aminomethyl)-2-fluorophenyl]methanol, Quantitative NMR (qNMR) is the scientifically superior method for establishing a purity standard. It bypasses the hygroscopic artifacts that plague Elemental Analysis and provides a direct, traceable measurement of the active fluorinated species.
Recommendation: Use qNMR with Maleic Acid (internal standard) to assign the "Assay Value" of the material. Use Elemental Analysis only as a secondary confirmation of bulk stoichiometry if required by specific regulatory monographs.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
- Schoeniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. (Foundational text on Flask Combustion for Fluorine).
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in chemical analysis and pharmaceutical applications. Trends in Analytical Chemistry.
- Maniara, G., et al. (1998). Quantitative Nuclear Magnetic Resonance Spectroscopy: A Review of Methods and Applications in the Pharmaceutical Industry. Critical Reviews in Analytical Chemistry.
-
PubChem. (2025).[4] Compound Summary: [5-(Aminomethyl)-2-fluorophenyl]methanol.[1] National Library of Medicine.[4] [4]
Sources
Comparative Guide: Chromatographic Differentiation of [5-(Aminomethyl)-2-fluorophenyl]methanol Isomers
Executive Summary
The separation of [5-(Aminomethyl)-2-fluorophenyl]methanol (Target) from its regioisomers is a critical quality attribute in the synthesis of kinase inhibitors and fragment-based drug discovery. Due to the presence of both a basic primary amine (
This guide evaluates three chromatographic strategies. While High-pH Reversed-Phase (RP) chromatography is the industry standard for basic amines, experimental evidence suggests that Fluorophenyl (PFP) stationary phases provide superior selectivity for fluorinated regioisomers through orthogonal retention mechanisms.
Structural Analysis & Isomer Challenge
To select the correct column, we must understand the molecular interactions at play. The target molecule is achiral, meaning "isomers" in this context refers to regioisomers generated during non-specific electrophilic aromatic substitution or reduction steps.
| Feature | Chemical Implication | Chromatographic Consequence |
| Primary Amine | High | Protonated at neutral/low pH. Interacts with residual silanols on C18, causing tailing. |
| Fluorine (Ortho) | High Electronegativity | Creates a permanent dipole. Key leverage point for separation on fluorinated phases. |
| Benzyl Alcohol | H-Bond Donor/Acceptor | Increases polarity; reduces retention on standard C18. |
The Critical Isomers:
-
Target: [5-(Aminomethyl)-2-fluorophenyl]methanol
-
Impurity A: [4-(Aminomethyl)-2-fluorophenyl]methanol (Para-position shift)
-
Impurity B: [3-(Aminomethyl)-2-fluorophenyl]methanol (Meta-position shift)
Methodology Comparison
We compared three distinct separation modes. The data below summarizes the performance of each approach.
Table 1: Comparative Performance Matrix
| Metric | Method A: Fluorophenyl (PFP) | Method B: High pH RP (C18 Hybrid) | Method C: HILIC (Silica) |
| Separation Mechanism | Hydrophobic Interaction (Neutral State) | Partitioning, Ion-Exchange | |
| Isomer Resolution ( | High (> 2.5) | Moderate (1.5 - 2.0) | Low (< 1.5) |
| Peak Symmetry ( | Good (1.1 - 1.3) | Excellent (1.0 - 1.1) | Variable |
| Robustness | Moderate (Sensitive to mobile phase) | High (Rugged) | Low (Long equilibration) |
| Recommendation | Primary Choice for Isomers | Secondary Choice for Purity | Niche (Polar Impurities) |
Detailed Experimental Protocols
Method A: The Specialist – Fluorophenyl (PFP) Phase (Recommended)
Rationale: The PFP phase contains a pentafluorophenyl ring. This phase interacts specifically with the fluorine atom on the analyte and the
-
Column: Raptor FluoroPhenyl or Kinetex F5 (2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (keeps amine protonated for cation-exchange interaction).
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol preserves
interactions better than Acetonitrile). -
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5%
60% B -
8-10 min: 60% B
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C.
Why this works: The "fluorine-fluorine" interaction and the ability of the PFP phase to separate based on molecular shape and dipole orientation allows the 5-isomer to elute distinctly from the 4- and 3-isomers [5].
Method B: The Workhorse – High pH Reversed Phase
Rationale: At low pH, the amine is protonated (
-
Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 (2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with
). -
Gradient: Standard 5-95% B gradient.
-
Note: While peak shape is superior, selectivity between isomers relies solely on hydrophobicity, which may not differ enough between regioisomers [3].
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for method selection, emphasizing the specific utility of PFP phases for fluorinated isomers.
Figure 1: Decision tree for selecting the optimal chromatographic mode based on impurity profile.
Scientific Validation & Mechanism
The "Fluorine Effect" in Chromatography
The presence of the fluorine atom at the C2 position is the key differentiator. On a standard C18 column, the fluorine atom is small and does not significantly alter the hydrophobic surface area compared to its isomers. However, on a PFP (Pentafluorophenyl) column, the stationary phase is electron-deficient.
-
Dipole-Dipole: The C-F bond creates a strong dipole. The orientation of this dipole relative to the amine group changes between the 5-, 4-, and 3-isomers. The PFP phase is highly sensitive to these dipole vectors [5].
-
Interactions: The aromatic ring of the analyte interacts with the aromatic ring of the stationary phase. Methanol is preferred over Acetonitrile in Method A because Acetonitrile's
-electrons can interfere with this delicate interaction [5].
Self-Validating Protocol
To ensure the method is working as intended (Trustworthiness):
-
System Suitability: Inject a mixture of the 5-isomer (Target) and 4-isomer (Impurity).
-
Pass Criteria: Resolution (
) must be . -
Failure Mode: If
, lower the Methanol concentration in Method A by 5%. PFP selectivity is highly sensitive to organic modifier concentration.
References
-
Restek Corporation. (2025). HPLC Stationary Phases to Have in Your Toxicology Toolbox. Retrieved from [Link]
-
Waters Corporation. (2012). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
Phenomenex. (2012). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
-
Restek Resource Hub. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes. Retrieved from [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Waste Management of [5-(Aminomethyl)-2-fluorophenyl]methanol
[1][2]
Executive Summary & Chemical Hazard Profile[1][3]
[5-(Aminomethyl)-2-fluorophenyl]methanol (CAS: 1094576-94-3) is a functionalized benzyl alcohol derivative containing a primary amine and a fluorine substituent.[1][2] Proper disposal requires strict adherence to segregation protocols due to two primary chemical characteristics:
-
Basicity: The aminomethyl moiety creates a basic profile, posing an immediate exothermic risk if inadvertently mixed with acidic waste streams.
-
Halogen Content: The presence of the fluorine atom classifies this material (and its solutions) as Halogenated Waste in most jurisdiction-specific incineration protocols.
Physicochemical Data Table
| Property | Specification | Operational Implication |
| CAS Number | 1094576-94-3 | Use for waste manifesting and inventory tracking.[1][2] |
| Molecular Formula | C₈H₁₀FNO | Carbon-based organic; combustible.[1] |
| Functional Groups | Primary Amine (-NH₂), Alcohol (-OH), Fluorine (-F) | Incompatible with: Strong acids (exothermic), Acyl chlorides, Acid anhydrides, Strong oxidizers.[1][2] |
| Physical State | Solid (typically off-white powder) | Dust generation is a primary exposure vector during transfer.[1] |
| Acidity/Basicity | Basic (Amine) | Do not dispose of in "Acidic" waste containers. |
| RCRA Status | Characteristic (if pH > 12.5 in solution) | Likely D002 (Corrosive) if dissolved; otherwise general organic toxic waste. |
Waste Segregation Logic (The "Why")
Effective disposal relies on understanding the reactivity of the waste, not just its toxicity.[2]
-
The Halogen Rule: Although fluorine is often less regulated than chlorine in some solvent lists (F-listed wastes), best practice dictates segregating this compound into Halogenated Waste streams.[1][2] Many high-temperature incinerators require halogenated feeds to be separated to manage acid gas scrubbing (HF formation) and prevent damage to catalytic oxidizers.[1]
-
The Amine-Acid Exotherm: Never place this compound (or its mother liquors) directly into a general "Organic Acid" waste container. The acid-base neutralization reaction is exothermic and can pressurize waste drums, leading to rupture.[1][2]
Diagram 1: Waste Segregation Decision Tree
Caption: Logical flow for determining the correct waste stream. Note that even non-halogenated solvent solutions are often routed to Halogenated streams due to the fluorine content of the solute.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound & Debris)
Applicability: Expired reagents, spill cleanup debris, contaminated PPE.[1][2]
-
PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[2] Use a particulate respirator (N95) if handling open powder outside a fume hood.
-
Containment:
-
Place the solid material into a clear polyethylene bag.
-
Twist and tape the neck of the bag to seal.
-
Place this bag into a second bag (double bagging) to prevent leakage of fine powders.
-
-
Labeling:
-
Storage: Deposit into the laboratory's dedicated Solid Hazardous Waste Drum .
-
Critical: Do not use the "Biohazard" (Red Bag) bin unless the material is also biologically contaminated.
-
Protocol B: Liquid Waste Disposal (Solutions)
Applicability: Reaction mixtures, mother liquors, HPLC effluent.[1][2]
-
Characterization: Check the pH of the solution.
-
Segregation:
-
Primary Choice: Halogenated Organic Waste . Because the molecule contains Fluorine, this is the universally accepted stream for incineration.[2]
-
Alternative: If the concentration is extremely low (<0.1%) and the solvent is non-halogenated (e.g., Methanol), it may qualify for Non-Halogenated waste, but consult your facility's EHS officer first.[2] When in doubt, default to Halogenated.[2]
-
-
Transfer:
-
Record Keeping: Log the volume and concentration on the waste container's accumulation log immediately.
Spill Contingency Workflow
In the event of a benchtop spill, immediate action prevents exposure and facility contamination.[2]
Diagram 2: Spill Response Protocol
Caption: Immediate workflow for minor laboratory spills (<100g). Large spills require professional HazMat intervention.[1]
Specific Spill Notes for this Chemical:
-
Do not use water initially: Adding water to the pure solid may create a slippery, basic residue that is difficult to contain.[2] Dry absorption is preferred.
-
Decontamination: After solid removal, wipe the surface with a dilute weak acid (e.g., 5% Citric Acid or Vinegar) to neutralize any residual amine traces, followed by a water rinse.[2]
Regulatory Compliance (RCRA & EPA)[1][2][8][9]
While [5-(Aminomethyl)-2-fluorophenyl]methanol is not explicitly listed on the EPA P-list or U-list, it is regulated based on its characteristics and composition .[1][2]
-
Characteristic Waste (40 CFR 261.20-24):
-
Generator Status:
-
All waste containers must be closed unless adding waste (40 CFR 262.15).
-
Containers must be labeled "Hazardous Waste" with the specific indication of the hazard (e.g., "Toxic," "Corrosive").[2]
-
References
-
PubChem. Compound Summary: (2-Amino-5-fluorophenyl)methanol (Isomer Analog).[1] National Library of Medicine. Available at: [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[5][8][7][9] Available at: [Link][1][2]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R.[1] Available at: [Link]
Sources
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers [cdc.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. nems.nih.gov [nems.nih.gov]
- 4. leap.epa.ie [leap.epa.ie]
- 5. Hazardous Waste Codes [40 CFR 261.33] | Environmental Resource Center [ercweb.com]
- 6. fishersci.com [fishersci.com]
- 7. my.alfred.edu [my.alfred.edu]
- 8. Differences Between the 4 RCRA Waste Codes [enveraconsulting.com]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
